Crofelemer

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

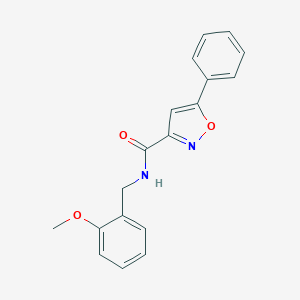

Crofelemer is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a methoxyphenyl group and a phenyl group attached to the oxazole ring, making it a complex and interesting molecule for various scientific studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Crofelemer typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

Attachment of the Phenyl Group: The phenyl group can be attached to the oxazole ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid and a halogenated oxazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

化学反应分析

Types of Reactions

Crofelemer can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenated derivatives, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

科学研究应用

Crofelemer has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

作用机制

The mechanism of action of Crofelemer involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

Crofelemer: This compound is unique due to its specific substitution pattern and the presence of both methoxyphenyl and phenyl groups.

Other Oxazole Derivatives: Compounds such as 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine and 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline share structural similarities but differ in their substitution patterns and functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its distinct structure allows for targeted interactions with various molecular targets, making it a valuable compound for research and development.

生物活性

Crofelemer is a botanical drug derived from the sap of the Croton lechleri tree, primarily used to treat HIV-associated diarrhea and other forms of secretory diarrhea. Its biological activity is primarily attributed to its role as an inhibitor of chloride channels, specifically the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCC). This article delves into the mechanisms, pharmacodynamics, clinical applications, and research findings related to this compound.

This compound's primary mechanism involves the inhibition of chloride ion secretion in the intestines, which is crucial for managing diarrhea. The compound acts on:

- CFTR Chloride Channels : this compound inhibits CFTR channels, which are stimulated by cyclic AMP (cAMP) and are responsible for chloride and fluid secretion in intestinal epithelial cells. In vitro studies have shown that this compound has an IC50 value of approximately 7 µM in T84 cells and 50 µM in Caco-2 cells, indicating its potency in inhibiting CFTR activity .

- Calcium-Activated Chloride Channels (CaCC) : In addition to CFTR, this compound also inhibits CaCCs, which further contributes to its antisecretory effects. This dual action helps normalize fluid secretion during episodes of diarrhea .

Pharmacokinetics

This compound exhibits minimal systemic absorption, with plasma concentrations typically below 50 ng/mL following administration. Consequently, parameters such as volume of distribution, protein binding, metabolism, half-life, and clearance are not well-defined due to its limited bioavailability . The estimated gastrointestinal lumen concentration after a standard dose (125 mg twice daily) can reach up to 178 µM, significantly exceeding the IC50 values necessary for effective chloride channel inhibition .

Clinical Applications

This compound has been clinically evaluated for various types of diarrhea:

- HIV-Associated Diarrhea : The most notable application is in patients with HIV who experience chronic diarrhea due to antiretroviral therapy. Clinical trials have demonstrated that this compound effectively reduces stool frequency and improves quality of life without significant adverse effects .

- Traveler's Diarrhea : Preliminary studies suggest effectiveness in treating traveler's diarrhea, although more extensive clinical trials are warranted to confirm these findings .

In Vitro and In Vivo Studies

Numerous studies have explored this compound's biological activity:

- In Vitro Studies : this compound has shown efficacy against chloride secretion induced by cholera toxin and enterotoxins from Escherichia coli. These studies highlight its potential as a therapeutic agent for managing various diarrheal conditions caused by bacterial toxins .

- In Vivo Studies : Animal models have demonstrated that this compound can normalize electrolyte balance and fluid accumulation in response to prosecretory stimuli. For instance, studies involving cholera toxin-treated mice indicated that this compound effectively mitigates fluid loss by inhibiting chloride secretion .

Case Studies

- Clinical Trial for HIV Patients : A randomized controlled trial involving HIV patients showed that those treated with this compound experienced a significant reduction in daily stool frequency compared to placebo groups. The treatment was well-tolerated with minimal side effects reported.

- Traveler's Diarrhea Study : An observational study indicated that this compound reduced the incidence of diarrhea among travelers exposed to contaminated water sources. Patients reported improved gastrointestinal comfort and fewer episodes of diarrhea during their travels.

Summary of Biological Activity

| Mechanism | Effect | IC50 Values | Clinical Application |

|---|---|---|---|

| CFTR Inhibition | Reduces chloride secretion | T84: 7 µM; Caco-2: 50 µM | HIV-associated diarrhea |

| CaCC Inhibition | Further decreases fluid loss | Not specified | Traveler's diarrhea |

属性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-10-6-5-9-14(16)12-19-18(21)15-11-17(23-20-15)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNAIBCYTQGWFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。